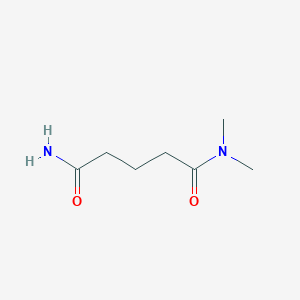
N~1~,N~1~-Dimethylpentanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Dimethylpentanediamide: is an organic compound belonging to the class of amides It is characterized by the presence of two methyl groups attached to the nitrogen atoms of the pentanediamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~-Dimethylpentanediamide typically involves the reaction of pentanediamine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of N1,N~1~-Dimethylpentanediamide may involve large-scale reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process. The raw materials are sourced and handled with care to minimize impurities and ensure the safety of the production environment.
Análisis De Reacciones Químicas
Types of Reactions: N1,N~1~-Dimethylpentanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used. The reactions are conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles. The conditions vary depending on the specific substitution being carried out.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N1,N~1~-Dimethylpentanediamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific properties, making it valuable in the development of new materials and compounds.
Biology: In biological research, N1,N~1~-Dimethylpentanediamide is studied for its potential interactions with biological molecules
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its ability to interact with biological targets, such as enzymes or receptors, to develop new drugs or therapeutic agents.
Industry: In industrial applications, N1,N~1~-Dimethylpentanediamide is used in the production
Propiedades
Número CAS |
89941-01-5 |
|---|---|
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
N',N'-dimethylpentanediamide |
InChI |
InChI=1S/C7H14N2O2/c1-9(2)7(11)5-3-4-6(8)10/h3-5H2,1-2H3,(H2,8,10) |
Clave InChI |
PSLBHYDGBUDCNI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


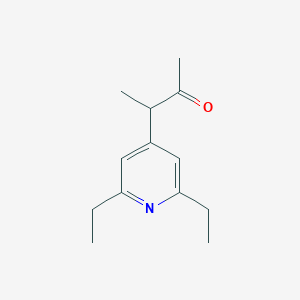
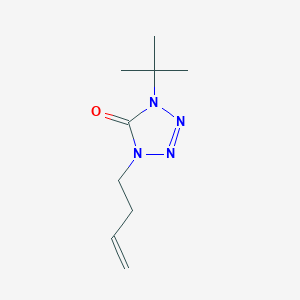
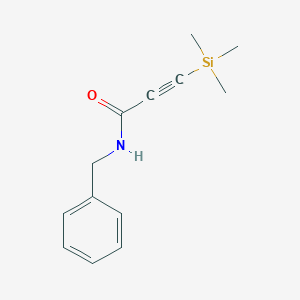
![2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B14387395.png)
![2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B14387402.png)
![Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane](/img/structure/B14387413.png)

![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B14387418.png)
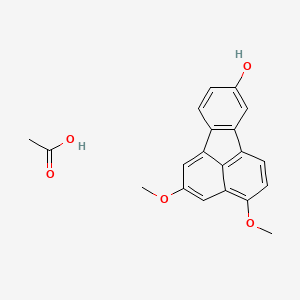

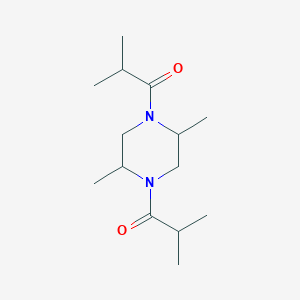
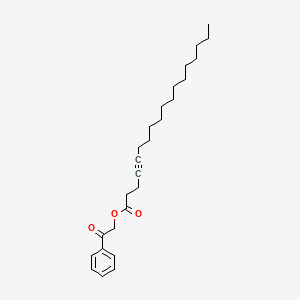
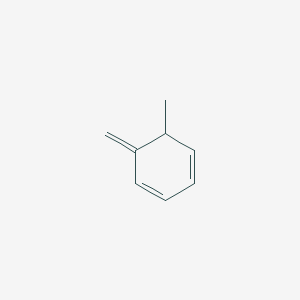
![[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14387462.png)
